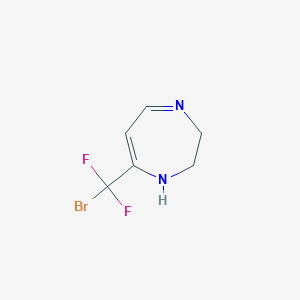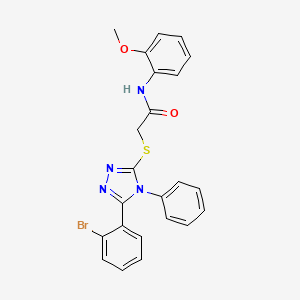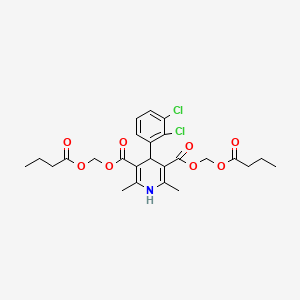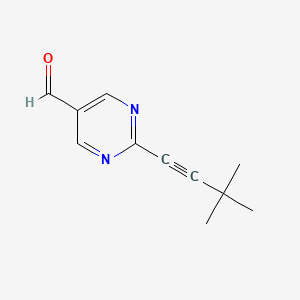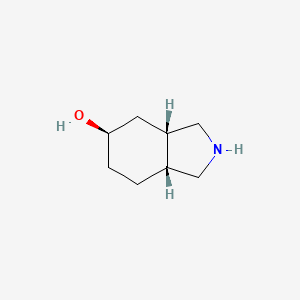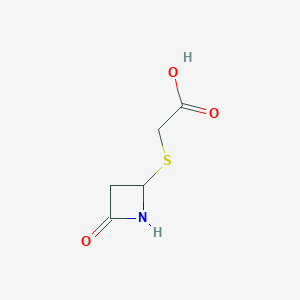
2-((4-Oxoazetidin-2-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Oxoazetidin-2-yl)thio)acetic acid is a compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol . This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and a thioacetic acid moiety. The azetidinone ring is known for its significance in the synthesis of various β-lactam antibiotics, making this compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Oxoazetidin-2-yl)thio)acetic acid typically involves the reaction of 4-oxoazetidin-2-yl acetate with thiol-containing reagents under specific conditions. One common method includes the use of copper(I) iodide and sodium thiosulfate to facilitate the thioarylation or thioalkylation of halogenated azetidinones . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and column chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Oxoazetidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thioacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Thioether derivatives.
Aplicaciones Científicas De Investigación
2-((4-Oxoazetidin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of β-lactam antibiotics and other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents targeting bacterial resistance.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((4-Oxoazetidin-2-yl)thio)acetic acid involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The azetidinone ring mimics the structure of the natural substrate of these enzymes, leading to the inhibition of their activity and ultimately causing bacterial cell death . The compound targets molecular pathways associated with bacterial cell wall biosynthesis, making it effective against various bacterial strains.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-2-azetidinyl acetate: Shares the azetidinone ring structure but lacks the thioacetic acid moiety.
2-Azetidinone derivatives: Include various substituted azetidinones with different functional groups.
Uniqueness
2-((4-Oxoazetidin-2-yl)thio)acetic acid is unique due to the presence of both the azetidinone ring and the thioacetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy as an antimicrobial agent.
Propiedades
Número CAS |
31898-75-6 |
|---|---|
Fórmula molecular |
C5H7NO3S |
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
2-(4-oxoazetidin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-3-1-4(6-3)10-2-5(8)9/h4H,1-2H2,(H,6,7)(H,8,9) |
Clave InChI |
FPLBCRWINFQSFE-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
